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Compound of Interest

Compound Name: BC11-38

Cat. No.: B15573512 Get Quote

BC11-38: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of BC11-38, a selective phosphodiesterase 11 (PDE11) inhibitor.

Detailed experimental protocols for key assays and a visualization of the relevant signaling

pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Properties
BC11-38, with the chemical name 6,7-Dihydro-3-phenyl-2-(propylthio)thieno[3,2-d]pyrimidin-

4(3H)-one, is a potent and selective inhibitor of PDE11.[1] Its chemical and physical properties

are summarized in the table below.
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Property Value Source

Molecular Formula C₁₅H₁₆N₂OS₂ [1]

Molecular Weight 304.4 g/mol [1]

CAS Number 68770-80-9 [1]

Purity >98% [1]

Solubility
Soluble in DMSO at 50 mg/mL

and ethanol at 14 mg/mL.[1]
[1]

Storage

Store lyophilized powder at

room temperature, desiccated.

In solution, store at -20°C for

up to 3 months.[1]

[1]

Biological Activity
BC11-38 is a selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme responsible for

the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP).[1][2] By inhibiting PDE11, BC11-38 leads to an increase

in intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA), which

in turn can lead to the phosphorylation of downstream targets such as the transcription factor

ATF-1.[2] In human adrenocortical H295R cells, treatment with BC11-38 has been shown to

increase cortisol production.[1][3]

The inhibitory activity of BC11-38 against various phosphodiesterases is summarized in the

following table.

Target IC₅₀ (µM)
Selectivity vs.
PDE11

Source

PDE11 <0.33 - [1]

Other PDEs >100 >100-fold [1]

Signaling Pathway
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The mechanism of action of BC11-38 involves the modulation of the cAMP signaling pathway

through the inhibition of PDE11. A simplified representation of this pathway is depicted below.

Extracellular Cell Membrane

Intracellular

Signal
(e.g., ACTH) GPCR

Binds
Adenylyl
Cyclase

Activates

cAMP

Converts ATP to

ATP
AMP

Hydrolyzed by

PKA
Activates

PDE11

BC11-38

Inhibits

p-ATF-1
Phosphorylates ATF-1 Cortisol

Production
Increases

Click to download full resolution via product page

Caption: BC11-38 inhibits PDE11, increasing cAMP levels and downstream signaling.

Experimental Protocols
The following are detailed methodologies for key experiments involving BC11-38, based on

established protocols and the primary literature.

Yeast-Based High-Throughput Screen for PDE11
Inhibitors
This protocol describes the foundational method used to identify BC11-38.[3]
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Caption: Workflow for the yeast-based screen to identify PDE11 inhibitors.

Methodology:
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Yeast Strain: A genetically modified strain of Schizosaccharomyces pombe is used, which

expresses human PDE11A. This strain also contains a reporter system where the ura4+

gene is under the control of a PKA-repressed promoter.

Principle: In this system, high PDE11A activity leads to low cAMP levels, which in turn results

in low PKA activity and expression of ura4+. The Ura4 protein converts 5-fluoroorotic acid

(5FOA) into a toxic product, preventing cell growth. Inhibition of PDE11A by a compound

increases cAMP levels, activates PKA, represses ura4+ expression, and allows for cell

growth in the presence of 5FOA.

High-Throughput Screening: A library of approximately 200,000 small molecules is screened

in a multi-well plate format. Each well contains the engineered yeast strain in a growth

medium containing 5FOA.

Hit Identification: Wells exhibiting cell growth are identified as containing potential PDE11

inhibitors.

Secondary Screens: "Hit" compounds are subjected to further testing to confirm their activity,

determine their potency (IC₅₀), and assess their selectivity against other PDE families.

Intracellular cAMP Measurement in H295R Cells
This protocol details the measurement of intracellular cAMP levels in human adrenocortical

H295R cells following treatment with BC11-38.

Methodology:

Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable

medium (e.g., DMEM/F12 supplemented with serum and antibiotics) until they reach the

desired confluence.

Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to

adhere overnight.

Compound Treatment: The culture medium is replaced with a serum-free medium containing

various concentrations of BC11-38 or a vehicle control (e.g., DMSO). The cells are incubated

for a specified period (e.g., 30 minutes to 24 hours).
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Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular

cAMP concentration is determined using a commercially available cAMP assay kit, such as a

LANCE Ultra cAMP kit or a similar TR-FRET-based assay. The assay is performed according

to the manufacturer's instructions.

Data Analysis: The measured cAMP levels in the treated cells are compared to those in the

vehicle-treated control cells to determine the effect of BC11-38 on intracellular cAMP

accumulation.

Cortisol Production Assay in H295R Cells
This protocol outlines the procedure for measuring cortisol production in H295R cells in

response to BC11-38 treatment.

Methodology:

Cell Culture and Plating: H295R cells are cultured and plated in 24-well or 96-well plates as

described in the cAMP assay protocol.

Compound Treatment: The cells are treated with different concentrations of BC11-38 or a

vehicle control in a serum-free medium. The incubation period is typically 24 to 48 hours to

allow for cortisol synthesis and secretion.

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

Cortisol Measurement: The concentration of cortisol in the supernatant is quantified using a

commercially available Cortisol ELISA kit. The assay is performed according to the

manufacturer's protocol.

Data Analysis: The amount of cortisol produced by the BC11-38-treated cells is compared to

that of the vehicle-treated control cells to assess the stimulatory effect of the compound on

cortisol synthesis.

Conclusion
BC11-38 is a valuable research tool for investigating the physiological and pathological roles of

PDE11. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies.
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The experimental protocols provided in this guide offer a foundation for researchers to further

explore the therapeutic potential of PDE11 inhibition in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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